molecular formula C29H31N3 B3049966 4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine CAS No. 227948-34-7

4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine

Cat. No.: B3049966
CAS No.: 227948-34-7
M. Wt: 421.6 g/mol
InChI Key: HKVRTNFXBUBSOF-UHFFFAOYSA-N
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Description

4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a central pyridine ring substituted with two pyridin-2-yl groups and a 3,5-ditert-butylphenyl group. The presence of bulky tert-butyl groups provides steric hindrance, which can influence the compound’s reactivity and stability.

Preparation Methods

The synthesis of 4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the 3,5-ditert-butylphenyl intermediate: This step involves the alkylation of phenol with tert-butyl chloride in the presence of a base to form 3,5-ditert-butylphenol.

    Coupling with pyridine derivatives: The 3,5-ditert-butylphenyl intermediate is then coupled with pyridine derivatives using palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, to maximize yield and purity.

Chemical Reactions Analysis

4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced products.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reaction conditions and reagents used. Common reagents include halogens, alkylating agents, and nucleophiles like amines or thiols.

The major products formed from these reactions depend on the specific reaction conditions and the nature of the substituents involved.

Scientific Research Applications

4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine has several scientific research applications, including:

    Chemistry: The compound is used as a ligand in coordination chemistry to form metal complexes with unique properties. These complexes can be studied for their catalytic, magnetic, and electronic properties.

    Biology: The compound’s derivatives are investigated for their potential biological activities, such as antimicrobial, anticancer, and antioxidant properties.

    Medicine: Research is ongoing to explore the compound’s potential as a therapeutic agent in various diseases, including cancer and neurodegenerative disorders.

    Industry: The compound is used in the development of advanced materials, such as polymers and coatings, due to its stability and unique structural properties.

Mechanism of Action

The mechanism of action of 4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine depends on its specific application. In coordination chemistry, the compound acts as a ligand, coordinating with metal ions to form stable complexes. These complexes can exhibit unique catalytic, magnetic, or electronic properties due to the interaction between the metal center and the ligand.

In biological systems, the compound’s derivatives may interact with specific molecular targets, such as enzymes or receptors, to exert their effects. The exact molecular pathways involved can vary depending on the specific derivative and its target.

Comparison with Similar Compounds

4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-(3,5-ditert-butylphenyl)-2,6-dipyridin-2-ylpyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H31N3/c1-28(2,3)22-15-20(16-23(19-22)29(4,5)6)21-17-26(24-11-7-9-13-30-24)32-27(18-21)25-12-8-10-14-31-25/h7-19H,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HKVRTNFXBUBSOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=CC(=C1)C2=CC(=NC(=C2)C3=CC=CC=N3)C4=CC=CC=N4)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H31N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10583258
Record name 2~4~-(3,5-Di-tert-butylphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

421.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

227948-34-7
Record name 2~4~-(3,5-Di-tert-butylphenyl)-1~2~,2~2~:2~6~,3~2~-terpyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10583258
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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